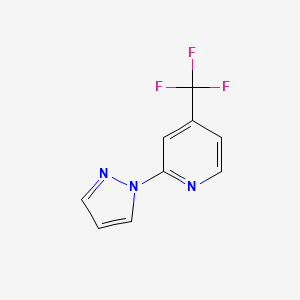

![molecular formula C23H15ClFN3 B2543587 1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-33-3](/img/structure/B2543587.png)

1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as CFMQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFMQ is a heterocyclic compound that contains a pyrazoloquinoline core structure. It has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

Tyrosinase (TYR) plays a crucial role in melanin production, and its overactivity is associated with skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease. Researchers have leveraged the 3-chloro-4-fluorophenyl motif to identify inhibitors of tyrosinase from Agaricus bisporus (AbTYR). By incorporating this fragment into distinct chemotypes, they achieved profitable interactions with the AbTYR catalytic site, leading to improved inhibitory activity .

Analgesic Drug Development

The compound has been docked with prostaglandin E synthase, forming a stable complex with a binding affinity value of −6.5 kcal/mol. This suggests that it could serve as a lead compound for developing new analgesic drugs .

Anticancer Efficacy

The quinazoline ring, present in the compound, is an important pharmacophore in medicinal chemistry. Quinazoline derivatives have demonstrated anticancer efficacy across multiple cancer types through various mechanisms of action. The 3-chloro-4-fluorophenyl moiety contributes to their potency .

Biological Activities

The compound’s wide range of biological activities makes it significant. It can act as a ligand when coordinated to transition metal ions, opening up possibilities for diverse applications .

Molecular Modeling Studies

Docking analyses have supported the compound’s activity, showing higher potency compared to reference compounds. Understanding its interactions at the molecular level aids in drug design and optimization .

Cosmetic and Pharmaceutical Applications

Given its inhibitory effects on tyrosinase, the compound may find applications in cosmetics (such as skin lightening agents) and pharmaceuticals (for treating hyperpigmentation-related conditions) .

Propiedades

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClFN3/c1-14-7-9-17-21(11-14)26-13-18-22(15-5-3-2-4-6-15)27-28(23(17)18)16-8-10-20(25)19(24)12-16/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZHKKBNJIKTNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=C(C=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2543507.png)

![5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2543508.png)

![1-[(2R,3R)-3-Hydroxy-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2543511.png)

![Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2543513.png)

![N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543515.png)

![N-Methyl-N-[2-oxo-2-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethylamino]ethyl]prop-2-enamide](/img/structure/B2543516.png)

![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2543520.png)

![3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2543524.png)

![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)